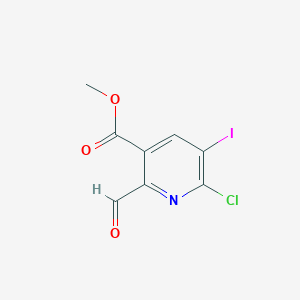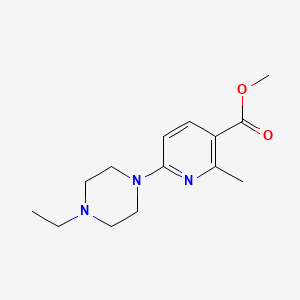
3-(3-(p-Tolyl)-1H-pyrazol-5-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-(p-Tolyl)-1H-pyrazol-5-yl)pyridine is a heterocyclic compound that features both a pyrazole and a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(p-Tolyl)-1H-pyrazol-5-yl)pyridine typically involves the formation of the pyrazole ring followed by the introduction of the pyridine moiety. One common method involves the reaction of 4-bromoacetophenone with hydrazine hydrate to form 3-(p-Tolyl)-1H-pyrazole. This intermediate is then subjected to a cross-coupling reaction with 3-bromopyridine under palladium-catalyzed conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-(p-Tolyl)-1H-pyrazol-5-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole or pyridine rings.
Reduction: Reduced forms of the compound, potentially leading to hydrogenated derivatives.
Substitution: Substituted derivatives with various functional groups attached to the pyridine ring.
Wissenschaftliche Forschungsanwendungen
3-(3-(p-Tolyl)-1H-pyrazol-5-yl)pyridine has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial agent.
Materials Science: It can be used as a building block for the synthesis of novel materials with unique electronic properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 3-(3-(p-Tolyl)-1H-pyrazol-5-yl)pyridine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its pyrazole and pyridine rings. These interactions can lead to the modulation of biological pathways, resulting in antimicrobial or other biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(p-Tolyl)-1H-pyrazole: Lacks the pyridine ring, making it less versatile in terms of chemical reactivity.
3-(3-(p-Tolyl)-1H-pyrazol-5-yl)quinoline: Contains a quinoline ring instead of a pyridine ring, which can alter its electronic properties and biological activity.
Uniqueness
3-(3-(p-Tolyl)-1H-pyrazol-5-yl)pyridine is unique due to the presence of both pyrazole and pyridine rings, which confer a combination of electronic properties and reactivity that is not found in simpler analogs. This makes it a valuable compound for the development of new materials and pharmaceuticals .
Eigenschaften
Molekularformel |
C15H13N3 |
|---|---|
Molekulargewicht |
235.28 g/mol |
IUPAC-Name |
3-[5-(4-methylphenyl)-1H-pyrazol-3-yl]pyridine |
InChI |
InChI=1S/C15H13N3/c1-11-4-6-12(7-5-11)14-9-15(18-17-14)13-3-2-8-16-10-13/h2-10H,1H3,(H,17,18) |
InChI-Schlüssel |
UFLWXTCKJARDFN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=CC(=NN2)C3=CN=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



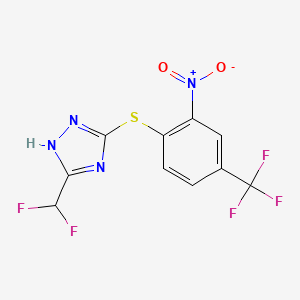
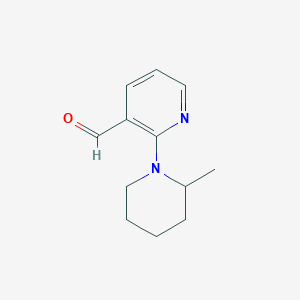
![5-(2-(3-Iodophenyl)benzo[d]oxazol-5-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B11791549.png)

![2-(4-Methoxyphenyl)-6-methyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B11791564.png)
![1-(1H-Pyrrolo[2,3-B]pyridin-6-YL)propan-1-one](/img/structure/B11791566.png)
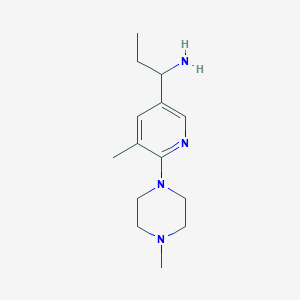
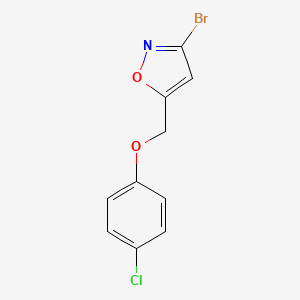
![(3-Amino-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B11791579.png)
